Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
CAS No.:
Cat. No.: VC20314725
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | pyrrolo[1,2-c]pyrimidin-3-ylmethanol |
| Standard InChI | InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2 |
| Standard InChI Key | XUGSCLJXHZFNRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NC(=CC2=C1)CO |
Introduction
Chemical Identity and Structural Features
Core Scaffold and Substituent Analysis
The pyrrolo[1,2-c]pyrimidine system consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a bicyclic framework with alternating nitrogen atoms. The hydroxymethyl group (-CH2OH) at position 3 introduces polarity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 7-methylpyrrolo[1,2-c]pyrimidine (3a), reveals that substituents at the 3-position significantly alter electronic distribution and steric bulk . For instance, tosyl groups at this position enhance stability during synthesis, while methyl groups reduce reactivity .
Tautomerism and Conformational Dynamics
The fused pyrrolopyrimidine system exhibits tautomeric equilibria, particularly between enamine and imine forms, which are influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies of analog 3a demonstrate downfield shifts for protons adjacent to nitrogen atoms (e.g., δ 8.62 ppm for H-1), suggesting conjugation with the π-system . The hydroxymethyl group likely participates in intramolecular hydrogen bonding, stabilizing specific tautomers and conformers.
Synthetic Methodologies
General Approaches to Pyrrolo[1,2-c]pyrimidine Derivatives
The synthesis of pyrrolo[1,2-c]pyrimidines typically involves cyclocondensation reactions between pyrrole carbaldehydes and isocyanides. For example, 2a (7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine) is synthesized via a two-step process:
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Aldehyde-Isocyanide Coupling: Toluenesulfonylmethyl isocyanide reacts with pyrrole-2-carbaldehyde in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as a base .
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Cyclization and Deprotection: Acidic workup removes protective groups, yielding the core structure .
Table 1: Synthetic Conditions for Pyrrolo[1,2-c]pyrimidine Analogs
| Compound | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2a | Tosylmethyl isocyanide | THF | 88 | |
| 3a | DBU, Acetic acid | DCM/acetone | 52 | |
| 4b(BF4) | BF3·OEt2 | DCM | 83 |
Hypothetical Route to Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
Adapting the above methodology, Pyrrolo[1,2-c]pyrimidin-3-ylmethanol could be synthesized via:
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Introduction of Hydroxymethyl Group: Use of a hydroxymethyl-substituted pyrrole carbaldehyde in the initial coupling step.
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Selective Protection/Deprotection: Employ tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyl group during cyclization, followed by fluoride-mediated deprotection .
Physicochemical Characterization
Spectroscopic Data (Inferred from Analogs)
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1H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), hydroxymethyl protons (δ 3.5–4.5 ppm), and potential splitting due to coupling with adjacent nitrogen atoms .
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13C NMR: The hydroxymethyl carbon would resonate at δ 60–65 ppm, while aromatic carbons adjacent to nitrogen atoms appear downfield (δ 120–140 ppm) .
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IR Spectroscopy: O-H stretching (≈3400 cm⁻¹) and C-O vibrations (≈1050 cm⁻¹) would dominate the spectrum .
Table 2: Comparative NMR Data for Pyrrolo[1,2-c]pyrimidine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 3a | 8.62 (s, 1H), 2.54 (s, 3H) | 136.5, 11.2 |
| 4b(BF4) | 9.18 (s, 1H), 4.13 (s, 3H) | 142.6, 45.1 |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline hydroxymethyl introduction.
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Biological Screening: Evaluate anticancer, antimicrobial, and enzyme-inhibitory activities in collaboration with institutions like the National Cancer Institute.
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Computational Modeling: Use density functional theory (DFT) to predict tautomeric preferences and binding affinities.
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